GSK3987

Description

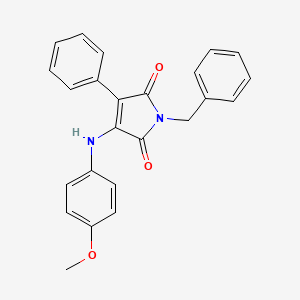

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZMYWLMBBLASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK3987: A Dual Agonist of LXRα and LXRβ for Advanced Research in Metabolic and Inflammatory Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3987 is a potent, synthetic dual agonist of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2). As members of the nuclear receptor superfamily, LXRs are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses. This compound activates both LXR isoforms with high efficacy, leading to the transcriptional regulation of a wide array of target genes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro cellular activities, and detailed protocols for essential experimental assays. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of LXR agonism in cardiovascular disease, atherosclerosis, and other metabolic and inflammatory disorders.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are ligand-activated transcription factors that play a central role in maintaining whole-body cholesterol homeostasis.[1][2] They function as "cholesterol sensors" that respond to elevated levels of intracellular oxysterols, which are oxidized derivatives of cholesterol and the endogenous ligands for LXRs.[1] There are two isoforms of LXR:

-

LXRα (NR1H3): Primarily expressed in the liver, adipose tissue, macrophages, and intestine, tissues with high levels of lipid metabolism.[3][4]

-

LXRβ (NR1H2): Ubiquitously expressed across all tissues.

Upon activation by a ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

This compound: A Potent Dual LXR Agonist

This compound is a non-steroidal, synthetic dual agonist that potently activates both LXRα and LXRβ. Its chemical formula is C24H20N2O3 with a molecular weight of 384.43 g/mol .

Biochemical Activity

This compound has been characterized by its half-maximal effective concentrations (EC50) for the recruitment of the steroid receptor coactivator-1 (SRC-1) to both LXR isoforms.

| Parameter | LXRα-SRC1 | LXRβ-SRC1 | Reference |

| EC50 | 50 nM | 40 nM |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the direct binding to and activation of LXRα and LXRβ. This initiates a cascade of molecular events leading to changes in gene expression and subsequent physiological responses.

LXR Signaling Pathway

The activation of LXRs by this compound leads to the recruitment of coactivator proteins and the dismissal of corepressors from the LXR/RXR heterodimer complex on the DNA. This results in the transcriptional activation of target genes.

Key Downstream Effects

The activation of LXR by this compound leads to the increased expression of genes involved in two major pathways:

-

Reverse Cholesterol Transport: Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles.

-

Lipogenesis: Upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides, primarily in the liver.

In Vitro Cellular Activities of this compound

This compound has been shown to modulate key cellular functions in relevant human cell lines, consistent with its role as an LXR agonist.

| Cell Line | Assay | Effect | Concentration Range | Reference |

| Primary Human Macrophages | ABCA1 Expression | Increased expression | 30 - 1000 nM | |

| Primary Human Macrophages | Cholesterol Efflux to apoA1 | Increased efflux | 30 - 1000 nM | |

| Human Hepatoma (HepG2) | SREBP-1c Expression | Increased expression | 6 - 1500 nM | |

| Human Hepatoma (HepG2) | Triglyceride Accumulation | Increased accumulation | 6 - 1500 nM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

LXRα/β Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate LXRα and LXRβ transcriptional activity.

Principle: Mammalian cells are co-transfected with an LXR expression vector (either LXRα or LXRβ) and a reporter plasmid containing the firefly luciferase gene under the control of an LXRE promoter. Activation of LXR by this compound leads to the expression of luciferase, and the resulting luminescence is measured.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293 or a similar cell line in 96-well plates.

-

Co-transfect the cells with an LXRα or LXRβ expression plasmid and an LXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Include a constitutively expressed reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

Cholesterol Efflux Assay in Human Macrophages

This assay measures the ability of this compound to promote the removal of cholesterol from macrophages.

Principle: Macrophages are loaded with radiolabeled or fluorescently-labeled cholesterol. The cells are then treated with this compound to induce the expression of ABCA1 and ABCG1. The amount of labeled cholesterol that is transported out of the cells to an acceptor, such as apolipoprotein A-I (apoA-I) or HDL, is quantified.

Protocol:

-

Macrophage Differentiation and Cholesterol Loading:

-

Differentiate human monocytes (e.g., from THP-1 cells or primary human monocytes) into macrophages.

-

Load the macrophages with labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent cholesterol analog) for 24-48 hours.

-

-

Equilibration and Treatment:

-

Wash the cells and incubate in a serum-free medium to allow for the equilibration of the labeled cholesterol within the cellular pools.

-

Treat the cells with various concentrations of this compound for 18-24 hours to induce the expression of cholesterol transporters.

-

-

Efflux Measurement:

-

Add a cholesterol acceptor (e.g., apoA-I or HDL) to the medium and incubate for 4-6 hours.

-

Collect the medium and lyse the cells.

-

Quantify the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cell lysate)) * 100.

-

Triglyceride Accumulation Assay in HepG2 Cells

This assay quantifies the effect of this compound on lipid synthesis in liver cells.

Principle: HepG2 cells, a human hepatoma cell line, are treated with this compound to induce the expression of SREBP-1c and other lipogenic genes. The resulting increase in intracellular triglyceride content is then measured.

Protocol:

-

Cell Culture and Treatment:

-

Plate HepG2 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

-

Triglyceride Quantification:

-

Wash the cells with PBS and lyse them.

-

Measure the intracellular triglyceride content using a commercial triglyceride quantification kit. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.

-

Alternatively, intracellular lipid droplets can be stained with a lipophilic dye such as Oil Red O or Nile Red and quantified by microscopy and image analysis.

-

-

Data Analysis:

-

Normalize the triglyceride content to the total protein concentration in the cell lysate.

-

Plot the normalized triglyceride content against the this compound concentration.

-

In Vivo Studies and Clinical Development

While extensive in vitro data exists for this compound, there is a lack of publicly available in vivo data from animal models or human clinical trials for this specific compound. However, the general approach to evaluating LXR agonists in preclinical and clinical settings is well-established.

Preclinical Animal Models

LXR agonists are typically evaluated in various animal models of dyslipidemia and atherosclerosis, such as LDLR-/- or ApoE-/- mice fed a high-fat diet. Key endpoints in these studies include:

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Pharmacodynamics: Measuring the in vivo expression of LXR target genes (e.g., ABCA1, SREBP-1c) in relevant tissues (liver, intestine, macrophages).

-

Efficacy: Assessing the effects on plasma lipid profiles (HDL, LDL, triglycerides), atherosclerotic lesion size, and macrophage content within plaques.

-

Safety/Tolerability: Monitoring for potential adverse effects, particularly hepatic steatosis (fatty liver) and hypertriglyceridemia, which are known side effects of LXR agonism.

Clinical Trials

The translation of LXR agonists to the clinic has been challenging due to the on-target lipogenic effects observed in preclinical models. A successful LXR agonist for clinical use would ideally demonstrate a therapeutic window where the beneficial effects on reverse cholesterol transport and inflammation outweigh the undesirable effects on hepatic triglyceride synthesis. Clinical trials with other LXR agonists have focused on:

-

Phase I: Assessing safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Evaluating efficacy in patient populations with dyslipidemia or cardiovascular disease, with a close monitoring of lipid parameters and liver function.

Conclusion

References

In-Depth Technical Guide: GSK3987 and its Impact on ABCA1 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3987 is a potent synthetic agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs cholesterol homeostasis, lipid metabolism, and inflammatory responses. By activating both LXRα and LXRβ isoforms, this compound initiates a signaling cascade that leads to the robust upregulation of the ATP-binding cassette transporter A1 (ABCA1) gene. Increased ABCA1 expression enhances cellular cholesterol efflux, a critical process for the prevention of atherosclerotic plaque formation and potentially neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on gene expression, and detailed experimental protocols for studying its activity.

Introduction to this compound and ABCA1

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein responsible for the transport of cholesterol and phospholipids out of cells to lipid-poor apolipoproteins, primarily Apolipoprotein A-I (ApoA-I). This process, known as cholesterol efflux, is the initial and rate-limiting step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. The expression of the ABCA1 gene is tightly regulated, with the Liver X Receptors (LXRα and LXRβ) playing a central role as transcriptional activators.

This compound has been identified as a pan-LXRα/β agonist, demonstrating high potency in activating these nuclear receptors. Its ability to induce ABCA1 gene expression makes it a valuable tool for studying the physiological roles of LXR and ABCA1 and a potential therapeutic agent for diseases characterized by disordered cholesterol metabolism, such as atherosclerosis and Alzheimer's disease.

Mechanism of Action: The LXR Signaling Pathway

This compound exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, including ABCA1. The binding of the activated heterodimer to the LXRE recruits coactivator proteins, which facilitates the transcription of the ABCA1 gene, leading to increased synthesis of ABCA1 mRNA and subsequently, the ABCA1 protein.

Caption: LXR signaling pathway activated by this compound.

Quantitative Effects of this compound on Gene Expression

This compound has been shown to modulate the expression of several key genes involved in lipid metabolism and inflammation in a dose-dependent manner. The following tables summarize the quantitative effects observed in primary human macrophages and human hepatoma (HepG2) cells.

Table 1: Effect of this compound on ABCA1 Expression and Cholesterol Efflux in Primary Human Macrophages

| This compound Concentration (nM) | ABCA1 mRNA Expression (Fold Change vs. Vehicle) | Cholesterol Efflux (% Increase vs. Vehicle) |

| 30 | Data not available | Data not available |

| 100 | Data not available | Data not available |

| 300 | Data not available | Data not available |

| 1000 | Data not available | Data not available |

Note: While literature indicates a dose-dependent increase, specific fold-change values at these concentrations are not publicly available.

Table 2: Effect of this compound on SREBP-1c and IL-6 Expression

| Cell Type | This compound Concentration | SREBP-1c mRNA Expression (Fold Change vs. Vehicle) | IL-6 mRNA Expression (Fold Change vs. Vehicle) |

| Human Hepatoma (HepG2) | 6 - 1500 nM | Dose-dependent increase | Not Reported |

| Primary Human Macrophages | Not Specified | Not Reported | Dose-dependent decrease |

EC50 Values for this compound:

-

LXRα-SRC1: 50 nM

-

LXRβ-SRC1: 40 nM

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on ABCA1 gene expression and cholesterol efflux.

Cell Culture and Treatment

Objective: To prepare primary human macrophages and HepG2 cells for treatment with this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

This compound

-

Dimethyl sulfoxide (DMSO)

Protocol for Primary Human Macrophages:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Remove non-adherent cells by washing with phosphate-buffered saline (PBS).

-

Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days, replacing the medium every 2-3 days.

-

On day 7, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or vehicle control (DMSO). The final DMSO concentration should be ≤ 0.1%.

-

Incubate cells for the desired time period (e.g., 24 hours for gene expression analysis).

Protocol for HepG2 Cells:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) and allow them to reach 70-80% confluency.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 6, 20, 60, 200, 600, 1500 nM) or vehicle control (DMSO).

-

Incubate for the desired time (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of ABCA1, SREBP-1c, and IL-6.

Caption: Workflow for qPCR analysis.

Protocol:

-

Following treatment with this compound, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Perform qPCR using a qPCR master mix (e.g., SYBR Green) and specific primers for human ABCA1, SREBP-1c, IL-6, and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

Cholesterol Efflux Assay

Objective: To measure the capacity of cells to efflux cholesterol to an acceptor following treatment with this compound.

Caption: Workflow for cholesterol efflux assay.

Protocol:

-

Seed macrophages in 24-well plates.

-

Label the cells by incubating them for 24 hours in culture medium containing 1 µCi/mL [3H]-cholesterol.

-

Wash the cells with PBS and equilibrate them for 18-24 hours in serum-free medium.

-

Treat the cells with different concentrations of this compound or vehicle control for 24 hours in serum-free medium.

-

After treatment, wash the cells and incubate them for 4-6 hours in serum-free medium containing a cholesterol acceptor, such as 10 µg/mL human ApoA-I.

-

Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.

Conclusion

This compound is a potent LXR agonist that effectively upregulates ABCA1 gene expression, leading to enhanced cholesterol efflux. This makes it an invaluable research tool for dissecting the molecular mechanisms of cholesterol transport and LXR signaling. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of LXR agonists in various disease models. Further investigation is warranted to obtain more precise quantitative data on the dose-dependent effects of this compound on target gene expression to facilitate its development as a potential therapeutic agent.

The Regulation of SREBP-1c by the Synthetic LXR Agonist GSK3987: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3987 is a synthetic, potent pan-agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by oxysterols or synthetic ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes of LXR is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. This technical guide provides an in-depth overview of the regulatory effects of this compound on SREBP-1c, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to modulate LXR activity and downstream gene expression in a concentration-dependent manner in various in vitro systems. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Component | EC50 (nM) | Reference |

| LXRα | SRC1 | 50 | [1][2] |

| LXRβ | SRC1 | 40 | [1][2] |

| ABCA1 Expression | - | 80 | [1] |

Table 1: In Vitro Potency of this compound on LXRα and LXRβ. The half-maximal effective concentration (EC50) values for this compound in recruiting the steroid receptor coactivator-1 (SRC1) to human LXRα and LXRβ. Also shown is the EC50 for the induction of ABCA1 expression.

| Cell Line | Treatment Concentration (nM) | Effect on SREBP-1c Expression | Effect on Triglyceride Accumulation | Reference |

| HepG2 | 6 - 1500 | Dose-dependent increase | Dose-dependent increase |

Table 2: In Vitro Effects of this compound in Human Hepatoma (HepG2) Cells. this compound has been shown to increase the expression of SREBP-1c and induce the accumulation of triglycerides in a dose-dependent manner within the specified concentration range.

Signaling Pathway

The activation of LXR by this compound initiates a signaling cascade that leads to the transcriptional upregulation of SREBP-1c and its downstream target genes involved in lipogenesis.

Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of the SREBP-1c gene.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the impact of this compound on SREBP-1c regulation and downstream lipogenesis.

SREBP-1c Gene Expression Analysis in HepG2 Cells

This protocol describes how to treat human hepatoma (HepG2) cells with this compound and subsequently quantify the changes in SREBP-1c mRNA levels using quantitative real-time PCR (qRT-PCR).

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

TRIzol reagent or equivalent for RNA extraction

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for human SREBP-1c and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Prepare serial dilutions of this compound in serum-free DMEM (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Replace the culture medium with the this compound-containing medium and incubate for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

After the incubation period, wash the cells with PBS and lyse them directly in the well using TRIzol reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SREBP-1c or the housekeeping gene, and cDNA template.

-

Perform the qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the fold change in SREBP-1c expression relative to the vehicle-treated control, normalized to the housekeeping gene.

-

Triglyceride Accumulation Assay

This protocol details a method to quantify intracellular triglyceride levels in HepG2 cells following treatment with this compound.

Materials:

-

HepG2 cells

-

Culture reagents as described above

-

This compound

-

PBS

-

Cell lysis buffer (e.g., containing 1% Triton X-100)

-

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for the gene expression analysis.

-

-

Cell Lysis:

-

After the 24-hour incubation with this compound, wash the cells twice with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 10-20 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Triglyceride Quantification:

-

Determine the protein concentration of each cell lysate using a BCA or Bradford assay for normalization.

-

Use a commercial triglyceride quantification kit to measure the triglyceride content in each lysate, following the manufacturer's instructions.

-

Calculate the triglyceride concentration and normalize it to the protein concentration of the corresponding sample (e.g., nmol of triglyceride per mg of protein).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on a specific cellular pathway.

References

The Discovery and Preclinical Development of GSK3987: A Potent Liver X Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3987 is a potent, synthetic, non-steroidal agonist of the Liver X Receptors (LXRα and LXRβ), identified through a high-throughput screening campaign aimed at discovering inducers of ATP-binding cassette transporter A1 (ABCA1) expression. As a pan-LXR agonist, this compound has demonstrated robust activity in vitro, promoting the recruitment of the steroid receptor coactivator-1 (SRC-1) to both LXR isoforms and subsequently modulating the expression of LXR target genes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, based on publicly available data. The document details the experimental methodologies employed in its initial identification and evaluation, presents its pharmacological data in a structured format, and visualizes its signaling pathway and discovery workflow. The absence of extensive in vivo and clinical trial data in the public domain suggests that the development of this compound may not have progressed beyond preclinical stages.

Introduction

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and cholesterol metabolism. Upon activation by endogenous oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. A key target gene is ABCA1, which encodes a cholesterol efflux pump crucial for the formation of high-density lipoprotein (HDL). The upregulation of ABCA1 by LXR agonists has been a focal point of drug discovery efforts aimed at treating atherosclerosis.

This compound emerged from a high-throughput screen as a potent inducer of ABCA1 expression.[1] Subsequent mechanism-of-action studies identified it as a direct ligand for both LXRα and LXRβ.[1] This guide will delve into the technical aspects of its discovery and initial development.

Discovery and Screening

This compound was identified from a high-throughput screen of a chemical library for compounds that could induce the expression of human ABCA1.[1] The screening cascade likely involved a cell-based reporter assay, a common strategy for identifying modulators of gene expression.

High-Throughput Screening (HTS)

While the precise, detailed protocol for the HTS that identified this compound is not publicly available, a representative workflow for such a screen is outlined below.

Experimental Workflow: High-Throughput Screening for ABCA1 Inducers

Caption: A generalized workflow for a high-throughput screen to identify inducers of ABCA1 expression.

Mechanism of Action: LXR Agonism

This compound functions as a direct agonist of both LXRα and LXRβ.[1] Its binding to the ligand-binding domain of the LXRs initiates a conformational change that promotes the recruitment of coactivator proteins, such as SRC-1.[1] This protein complex then binds to LXREs on target genes to activate transcription.

LXR Signaling Pathway

The activation of the LXR signaling pathway by this compound leads to the upregulation of genes involved in cholesterol efflux and fatty acid synthesis.

Signaling Pathway: LXR Activation by this compound

Caption: this compound activates the LXR/RXR heterodimer, leading to the transcription of target genes.

Pharmacological Profile

The pharmacological activity of this compound has been characterized in several in vitro assays, demonstrating its potency as a pan-LXR agonist.

In Vitro Activity

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: LXR Coactivator Recruitment Activity

| Assay | EC50 (nM) | Reference(s) |

| LXRα-SRC1 Recruitment | 50 | |

| LXRβ-SRC1 Recruitment | 40 |

Table 2: Cellular Activity

| Assay | Cell Type | Effect | Concentration Range | Reference(s) |

| ABCA1 Expression | Primary Human Macrophages | Increased expression | 30 - 1000 nM | |

| Cholesterol Efflux | Primary Human Macrophages | Increased efflux to apoA1 | 30 - 1000 nM | |

| SREBP-1c Expression | Human Hepatoma (HepG2) Cells | Increased expression | 6 - 1500 nM | |

| Triglyceride Accumulation | Human Hepatoma (HepG2) Cells | Increased accumulation | 6 - 1500 nM |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While the full primary literature with exhaustive details was not accessible, the following sections describe the likely methodologies for the key experiments based on standard practices in the field.

LXRα/β Coactivator Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: A GST-tagged LXR-LBD is incubated with a biotinylated SRC-1 peptide in the presence of a terbium-labeled anti-GST antibody (donor) and streptavidin-linked allophycocyanin (acceptor). Upon ligand-induced interaction of LXR-LBD and the SRC-1 peptide, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.

-

General Protocol:

-

Reactions are set up in a microplate format.

-

A constant concentration of GST-LXRα-LBD or GST-LXRβ-LBD, biotin-SRC-1 peptide, terbium-anti-GST antibody, and streptavidin-allophycocyanin are added to each well.

-

This compound is serially diluted and added to the wells to achieve a range of final concentrations.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.

-

EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

ABCA1 and SREBP-1c Gene Expression Assay

The effect of this compound on the expression of LXR target genes is typically quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Cell Culture and Treatment:

-

Primary human macrophages or HepG2 cells are cultured in appropriate media.

-

Cells are treated with a vehicle control or varying concentrations of this compound for a specified period (e.g., 24 hours).

-

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

-

qRT-PCR:

-

The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for human ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor particle, such as apolipoprotein A-I (apoA-I).

-

Cell Culture and Labeling:

-

Primary human macrophages are plated in a multi-well format.

-

Cells are labeled with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radiolabeled cholesterol ([³H]-cholesterol) for several hours.

-

-

Treatment and Efflux:

-

The cells are washed to remove excess label and then incubated with this compound or a vehicle control in serum-free media for a period to allow for upregulation of ABCA1.

-

The media is then replaced with media containing a cholesterol acceptor (e.g., apoA-I).

-

The cells are incubated for a defined efflux period (e.g., 4-8 hours).

-

-

Quantification:

-

The amount of labeled cholesterol in the media and the cells is quantified using a fluorometer or a scintillation counter.

-

Cholesterol efflux is expressed as the percentage of the label in the media relative to the total label (media + cells).

-

Summary and Future Directions

This compound is a well-characterized in vitro tool compound that potently activates both LXRα and LXRβ. Its discovery validated a high-throughput screening approach for identifying novel LXR modulators. The available data robustly demonstrates its ability to induce the expression of key LXR target genes and promote cholesterol efflux in relevant cell types.

However, the lack of publicly available in vivo data, including pharmacokinetic and efficacy studies in animal models, is a significant gap in our understanding of this compound's potential as a therapeutic agent. The dual agonism of LXRα and LXRβ is often associated with the undesirable side effect of hepatic steatosis (fatty liver) due to the upregulation of SREBP-1c in the liver. This on-target toxicity has been a major hurdle for the clinical development of pan-LXR agonists. It is plausible that such concerns may have limited the further development of this compound.

References

GSK3987 and its Impact on Macrophage Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immunity. Their functional phenotype can be broadly categorized into a pro-inflammatory (M1) or an anti-inflammatory (M2) state, a process known as polarization. The modulation of macrophage polarization is a key therapeutic strategy for a variety of diseases, including atherosclerosis, autoimmune disorders, and cancer. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as crucial regulators of macrophage function, influencing cholesterol metabolism and inflammatory responses. GSK3987 has been identified as a ligand of LXR, and this guide provides a comprehensive overview of its effects on macrophage biology, drawing on available data and the broader understanding of LXR modulation in these cells.

This compound: An LXR Ligand

This compound is a known Liver X Receptor (LXR) ligand that recruits the steroid receptor coactivator-1 (SRC-1) to human LXRα and LXRβ with EC50 values of 40 nM.[1] As an LXR agonist, it has been shown to influence gene expression related to cholesterol metabolism and inflammation in macrophages.[1][2]

Impact on Macrophage Function

Cholesterol Efflux and Gene Expression

In primary human macrophages, this compound has been demonstrated to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and induce cellular cholesterol efflux to apolipoprotein A1 (apoA1) in a dose-dependent manner, with an EC50 of 0.08 μM for ABCA1 induction.[1] This is a hallmark of LXR activation, which plays a critical role in preventing the formation of foam cells, a key event in the development of atherosclerosis.

Modulation of Inflammatory Responses

This compound has been shown to cause a concentration-dependent decrease in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cell cultures.[2] This suggests a potential role for this compound in dampening inflammatory responses in macrophages.

The LXR-MAFB Signaling Axis in Macrophage Polarization

While direct, in-depth studies on this compound's role in macrophage polarization are limited, extensive research on other LXR modulators, particularly the LXR inverse agonist GSK2033, provides a valuable framework for understanding the potential mechanisms. Inhibition of LXR has been shown to promote an anti-inflammatory macrophage phenotype through the upregulation of the transcription factor MAFB (v-maf avian musculoaponeurotic fibrosarcoma oncogene homolog B).

MAFB is a key regulator of the anti-inflammatory profile of macrophages. LXR inhibition leads to increased MAFB expression, which in turn drives the expression of genes associated with an anti-inflammatory, M2-like phenotype. It is important to note that as an LXR agonist, this compound's effects on the LXR-MAFB axis and subsequent macrophage polarization may differ from those of an inverse agonist like GSK2033. Further research is needed to elucidate the precise impact of this compound on this pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of LXR modulators on macrophage function.

Table 1: Effect of this compound on LXR Activation and Cholesterol Efflux

| Parameter | Cell Type | Agonist | Concentration | Effect | Reference |

| LXRα-SRC1 Recruitment | - | This compound | 40 nM (EC50) | Recruitment of coactivator | |

| LXRβ-SRC1 Recruitment | - | This compound | 40 nM (EC50) | Recruitment of coactivator | |

| ABCA1 Expression | Primary Human Macrophages | This compound | 0.08 µM (EC50) | Increased expression | |

| Cholesterol Efflux | Primary Human Macrophages | This compound | 30-1000 nM | Dose-dependent increase |

Table 2: Effect of LXR Modulators on Macrophage Cytokine Secretion

| Cytokine | Cell Type | Modulator | Effect | Reference |

| IL-6 | Cell Cultures | This compound (agonist) | Concentration-dependent decrease | |

| IL-1β | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production upon LPS activation | |

| IL-6 | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production upon LPS activation | |

| Activin A | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production in resting conditions | |

| CCL17 | Human Monocyte-Derived Macrophages (GM-MØ) | GSK2033 (inverse agonist) | Significantly lower production in resting conditions |

Experimental Protocols

General Protocol for In Vitro Macrophage Polarization and Treatment with LXR Modulators

This protocol provides a general framework for the differentiation of human monocytes into macrophages and their subsequent polarization and treatment.

1. Isolation and Culture of Human Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages.

2. Macrophage Polarization:

-

To generate M1 macrophages, polarize M0 macrophages with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 24-48 hours.

-

To generate M2 macrophages, polarize M0 macrophages with interleukin-4 (IL-4) (20 ng/mL) and interleukin-13 (IL-13) (20 ng/mL) for 24-48 hours.

3. Treatment with LXR Modulators:

-

Prepare stock solutions of this compound or other LXR modulators in a suitable solvent (e.g., DMSO).

-

Treat differentiated macrophages with the desired concentrations of the LXR modulator for a specified period (e.g., 24 hours) prior to or concurrently with polarizing stimuli. Ensure appropriate vehicle controls are included.

4. Analysis of Macrophage Function:

-

Gene Expression Analysis (qPCR): Isolate total RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of genes associated with M1/M2 polarization (e.g., TNF, IL6, NOS2 for M1; ARG1, MRC1, IL10 for M2) and LXR target genes (ABCA1, SREBP1c).

-

Cytokine Secretion Analysis (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Prepare cell lysates to analyze the protein expression of key signaling molecules, such as MAFB, and markers of macrophage polarization.

-

Phagocytosis Assay: Incubate macrophages with fluorescently labeled particles (e.g., zymosan, E. coli) and quantify their uptake using flow cytometry or fluorescence microscopy.

-

Cholesterol Efflux Assay: Label macrophages with [3H]-cholesterol and measure the release of radioactivity into the medium in the presence of an acceptor like apoA1.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: LXR-MAFB Signaling in Macrophage Polarization.

Caption: Experimental Workflow for Macrophage Analysis.

Conclusion

This compound is an LXR agonist with demonstrated effects on macrophage cholesterol metabolism and inflammatory cytokine production. While direct evidence for its role in macrophage polarization is still emerging, the well-established LXR-MAFB signaling axis provides a strong rationale for its potential to modulate macrophage phenotype. The data and protocols presented in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other LXR modulators in diseases driven by macrophage dysfunction. Further studies are warranted to fully elucidate the impact of this compound on the spectrum of macrophage functions and to translate these findings into novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of GSK3987, a Liver X Receptor Agonist

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the in vitro characterization of GSK3987, a potent dual agonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). This compound activates LXR-mediated signaling pathways, leading to the regulation of genes involved in cholesterol homeostasis and lipid metabolism. The following protocols describe biochemical and cell-based assays to quantify the activity and downstream effects of this compound, including LXR coactivator recruitment, target gene expression, cholesterol efflux, and triglyceride accumulation.

Introduction

Liver X Receptors (LXRs) are nuclear receptors that play a critical role in the transcriptional regulation of lipid metabolism and inflammation. Upon activation by oxysterols or synthetic ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This recruitment of coactivator proteins initiates the transcription of genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). ABCA1 is crucial for mediating cholesterol efflux from cells to high-density lipoprotein (HDL), while SREBP-1c is a key regulator of fatty acid and triglyceride synthesis.

This compound is a synthetic LXR agonist that activates both LXRα and LXRβ isoforms.[1][2] Its ability to induce the expression of LXR target genes makes it a valuable tool for studying lipid metabolism and related disorders. These protocols provide methodologies to assess the in vitro pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

| Target | Assay | EC50 (nM) | Reference |

| LXRα-SRC1 | Coactivator Recruitment | 50 | [2][3] |

| LXRβ-SRC1 | Coactivator Recruitment | 40 | [3] |

| ABCA1 Expression | Cell-based | 80 |

| Cell Line/Primary Cells | Assay | Concentration Range | Effect | Reference |

| Primary Human Macrophages | ABCA1 Expression | 30 - 1000 nM | Dose-dependent increase | |

| Primary Human Macrophages | Cholesterol Efflux | 30 - 1000 nM | Dose-dependent increase | |

| HepG2 | SREBP-1c Expression | 6 - 1500 nM | Dose-dependent increase | |

| HepG2 | Triglyceride Accumulation | 6 - 1500 nM | Dose-dependent increase |

Signaling Pathway

Experimental Protocols

LXRα/β Coactivator Recruitment Assay (TR-FRET)

This protocol is based on the LanthaScreen™ TR-FRET technology and is designed to measure the recruitment of a fluorescently labeled coactivator peptide to the LXR ligand-binding domain (LBD) upon agonist binding.

Workflow Diagram:

References

Application Notes and Protocols for GSK3987 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK3987, a potent pan-agonist of Liver X Receptors (LXRα and LXRβ), in various cell-based assays. The following sections detail the mechanism of action, experimental workflows, and data interpretation for key functional readouts.

Introduction to this compound

This compound is a synthetic small molecule that activates both LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding recruits coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC1), initiating gene transcription.

Key downstream targets of LXR activation include:

-

ATP-binding cassette transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I).[1][2]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[3][4]

Consequently, treatment of cells with this compound is expected to increase ABCA1 expression, enhance cellular cholesterol efflux, and promote triglyceride accumulation.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various in vitro assays. These values can serve as a reference for designing dose-response experiments.

| Assay Type | Target/Readout | Cell Line/System | EC50 | Reference(s) |

| Coactivator Recruitment | LXRα-SRC1 | Biochemical Assay | 50 nM | [5] |

| Coactivator Recruitment | LXRβ-SRC1 | Biochemical Assay | 40 nM | |

| Gene Expression | ABCA1 | Primary Human Macrophages | 80 nM | |

| Cellular Cholesterol Efflux | Cholesterol Efflux to ApoA-I | Primary Human Macrophages | Dose-dependent increase | |

| Gene Expression/Lipid Accumulation | SREBP-1c | Human Hepatoma (HepG2) Cells | Dose-dependent increase |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: this compound activates the LXR/RXR heterodimer, leading to target gene transcription.

General Experimental Workflow for Cell-Based Assays

References

- 1. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SREBP-1 Transcription Factor Assay Kit - Applications - CAT N°: 10010854 [bertin-bioreagent.com]

- 5. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LXR Agonist GSK3987 and Analogs in Animal Models

Disclaimer: There is a notable lack of publicly available in vivo data for the Liver X Receptor (LXR) agonist GSK3987. Therefore, this document provides a detailed guide based on the well-characterized LXR agonists GW3965 and T0901317 as reference compounds. The protocols and dosing information presented herein are intended to serve as a starting point for researchers and should be adapted and optimized for specific experimental needs, while exercising appropriate scientific caution when extrapolating to this compound.

Introduction to this compound

This compound is a potent pan-agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ) with EC50 values of 50 nM and 40 nM, respectively.[1][2] Its mechanism of action involves the activation of LXRs, which are nuclear receptors that play a crucial role in the transcriptional control of genes involved in lipid metabolism and inflammation. Activation of LXRs by agonists like this compound leads to an increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1][2] This, in turn, promotes cellular cholesterol efflux and triglyceride accumulation.[1] While the in vitro activity of this compound is well-documented, its application in animal models has not been extensively reported.

LXR Signaling Pathway

The activation of LXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates the simplified LXR signaling pathway.

Caption: Simplified LXR signaling pathway upon agonist binding.

Animal Model Dosing Guide (Based on Analogs)

The following tables summarize dosing information for the reference LXR agonists GW3965 and T0901317 in common animal models. This information should be used as a reference for designing studies with this compound and not as a direct dosing recommendation.

GW3965 Dosing Information

| Animal Model | Dose Range | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference |

| Mouse (C57BL/6) | 10 mg/kg/day | Oral gavage | 0.5% Methylcellulose, 2% Tween-80 | 7-15 days | Upregulated ABCA1 expression, increased HDL levels. | |

| Mouse (LDLR-/-) | 10 mg/kg/day | Oral gavage | Not specified | Not specified | Potent anti-atherogenic activity. | |

| Mouse (apoE-/-) | 10 mg/kg/day | Oral gavage | Not specified | Not specified | Potent anti-atherogenic activity. | |

| Rat (Sprague-Dawley) | 0.1 - 1.0 mg/kg | Intravenous | Not specified | Single dose | Dose-dependent reduction in LPS-mediated liver injury. | |

| Rat (Sprague-Dawley) | 10 mg/kg/day | Oral gavage | 0.5% Methylcellulose, 2% Tween-80 | 7-15 days | Reduced Angiotensin II-mediated pressor responses. |

T0901317 Dosing Information

| Animal Model | Dose Range | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference |

| Mouse (LDL receptor null) | 10 mg/kg/day | Oral | Not specified | 12 weeks | Inhibited the progression of atherosclerosis. | |

| Mouse (APP/PS1) | ~30 mg/kg/day | Not specified | Not specified | Not specified | Increased ABCA1 expression in the hippocampus, reduced amyloid plaques. | |

| Mouse (Tg2576) | 50 mg/kg/day | Not specified | Not specified | 25 days | Reduced levels of insoluble beta-amyloid. | |

| Rat (Wistar) | 10 mg/kg/day | Oral gavage | Not specified | 7 days | Induced hyperlipidemia but did not lead to severe myocardial lipid accumulation. |

Experimental Protocols

Formulation and Administration Protocol (General)

This protocol provides a general guideline for the preparation and administration of LXR agonists for in vivo studies.

Materials:

-

LXR Agonist (e.g., GW3965, T0901317, or this compound)

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Corn Oil, 0.5% Methylcellulose)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles or appropriate syringes for injection

-

Animal scale

Procedure:

-

Vehicle Preparation:

-

For a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O:

-

In a sterile tube, add the required volume of DMSO to the LXR agonist powder.

-

Vortex or sonicate until the compound is fully dissolved.

-

Add PEG300 and vortex thoroughly.

-

Add Tween 80 and vortex until the solution is clear.

-

Finally, add ddH2O to the final volume and vortex to create a homogenous solution.

-

-

For a formulation in corn oil:

-

Dissolve the LXR agonist in a small amount of DMSO.

-

Add the DMSO-drug solution to the required volume of corn oil and mix thoroughly.

-

-

For a suspension in 0.5% Methylcellulose with 2% Tween-80:

-

Prepare a 0.5% solution of methylcellulose in sterile water.

-

Add 2% Tween-80 to the methylcellulose solution and mix.

-

Weigh the LXR agonist and add it to the vehicle.

-

Vortex thoroughly to ensure a uniform suspension.

-

-

-

Dose Calculation:

-

Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the animals.

-

Example: For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the required concentration is 2.5 mg/mL.

-

-

Administration:

-

Oral Gavage: Administer the calculated volume of the solution or suspension directly into the stomach using a gavage needle.

-

Intraperitoneal Injection: Inject the calculated volume of the solution into the peritoneal cavity.

-

Note: The choice of vehicle and administration route should be determined based on the physicochemical properties of the compound and the experimental design. It is recommended to perform a vehicle-only control group to assess any effects of the vehicle itself.

Experimental Workflow for Evaluating LXR Agonists in vivo

The following diagram outlines a general workflow for assessing the efficacy and pharmacodynamic effects of an LXR agonist in an animal model of a relevant disease (e.g., atherosclerosis).

Caption: General experimental workflow for in vivo LXR agonist studies.

Conclusion

While direct in vivo dosing guidelines for this compound are not available, the information provided for the analogous LXR agonists GW3965 and T0901317 offers a solid foundation for initiating preclinical studies. Researchers should carefully consider the specific aims of their study, the chosen animal model, and the physicochemical properties of this compound when designing their experimental protocols. It is imperative to conduct pilot studies to determine the optimal dose, vehicle, and administration route for this compound to achieve the desired pharmacodynamic effects while minimizing potential toxicity.

References

Preparing Stock Solutions of GSK3987: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of GSK3987, a potent pan-agonist of Liver X Receptor (LXR) α and β.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide includes detailed protocols for dissolving and storing this compound, as well as a summary of its key chemical and biological properties. Additionally, visual diagrams are provided to illustrate the experimental workflow and the relevant signaling pathway.

Introduction to this compound

This compound is a synthetic small molecule that acts as a potent agonist for both LXRα and LXRβ.[1][3] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs by agonists like this compound leads to the increased expression of target genes, including ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c). This modulation results in increased cellular cholesterol efflux and triglyceride accumulation. Due to its role in lipid metabolism, this compound is a valuable tool for research in areas such as atherosclerosis, inflammation, and metabolic diseases.

This compound Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 384.43 g/mol | |

| CAS Number | 264206-85-1 | |

| Formula | C₂₄H₂₀N₂O₃ | |

| Appearance | Light yellow to yellow solid | |

| Purity | >98% (as confirmed by HPLC) | |

| EC₅₀ for LXRα-SRC1 | 50 nM | |

| EC₅₀ for LXRβ-SRC1 | 40 nM |

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in Ethanol. This compound is considered insoluble in water. It is important to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of the compound.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 50 mg/mL (≥ 130.06 mM) | Use of newly opened, anhydrous DMSO is recommended. Sonication or ultrasonic treatment may be needed to fully dissolve the compound. | |

| Ethanol | ~6 mg/mL | --- | |

| Water | Insoluble | --- |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator or ultrasonic water bath

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.

-

Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.844 mg of this compound (Molecular Weight = 384.43 g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 3.844 mg of this compound, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder. A clear, light yellow to yellow solution should be obtained.

-

Optional Sonication: If the compound does not fully dissolve with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

-

Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

This compound Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Simplified this compound Signaling Pathway

References

Application Notes and Protocols for Gene Expression Analysis Following GSK3987 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3987 is a potent, synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation.[1][2] Activation of LXRs by agonists like this compound leads to the induction of a suite of genes involved in cholesterol efflux, transport, and fatty acid synthesis.[3][4] Notably, this compound has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c).[1] Understanding the full spectrum of gene expression changes induced by this compound is crucial for elucidating its therapeutic potential and off-target effects.

These application notes provide detailed protocols for analyzing global gene expression changes in cells following treatment with this compound, utilizing next-generation sequencing (NGS) and quantitative real-time PCR (qRT-PCR) for validation.

Mechanism of Action and Signaling Pathway

This compound functions by binding to and activating LXRα and LXRβ. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in reverse cholesterol transport and lipogenesis.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis. Specific cell types and treatment conditions should be optimized based on the research question.

Protocol 1: Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound for subsequent RNA extraction.

Materials:

-

Cell line of interest (e.g., human macrophages like THP-1, or human hepatoma cells like HepG2)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed THP-1 cells at 1 x 10^6 cells/well or HepG2 cells at 5 x 10^5 cells/well. Allow cells to adhere and stabilize for 24 hours.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium at the desired final concentrations. Based on published data, a concentration range of 30 nM to 1000 nM is recommended.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.

-

-

Incubation: Incubate the cells for a predetermined time course. For gene expression analysis, time points of 6, 12, and 24 hours are recommended to capture both early and late response genes.

-

Cell Harvest: After incubation, wash the cells once with ice-cold PBS and then proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

-

TRIzol reagent or a column-based RNA purification kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Agilent Bioanalyzer or similar instrument

Procedure:

-

Cell Lysis: Lyse the cells directly in the culture wells by adding 1 mL of TRIzol reagent per well.

-

RNA Isolation: Follow the manufacturer's protocol for the chosen RNA extraction method.

-

RNA Quantification and Quality Control:

-

Resuspend the final RNA pellet in an appropriate volume of RNase-free water.

-

Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for NGS applications.

-

Protocol 3: Next-Generation Sequencing (RNA-Seq)

Objective: To perform global transcriptomic analysis of cells treated with this compound.

Procedure:

-

Library Preparation:

-

Starting with 1 µg of high-quality total RNA, isolate mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.

-

Utilize pathway analysis tools to identify biological pathways enriched among the differentially expressed genes.

-

Protocol 4: qRT-PCR for Validation

Objective: To validate the expression changes of select genes identified by RNA-Seq.

Procedure:

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Primer Design: Design primers for the target genes of interest (e.g., ABCA1, SREBP1C) and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.

-

Thermal Cycling: Run the plate on a qRT-PCR instrument using a standard cycling protocol.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation

The quantitative data from the gene expression analysis should be summarized in clear and concise tables.

Table 1: this compound Treatment Parameters

| Parameter | Description |

| Cell Line | e.g., THP-1 human monocytic cell line |

| This compound Concentrations | 100 nM, 300 nM, 1000 nM |

| Vehicle Control | 0.1% DMSO |

| Treatment Duration | 6, 12, 24 hours |

| Biological Replicates | n = 3 per condition |

Table 2: RNA Quality Control

| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |

| Control 6h - Rep 1 | 150.2 | 2.05 | 2.10 | 9.5 |

| This compound 100nM 6h - Rep 1 | 145.8 | 2.06 | 2.12 | 9.6 |

| ... | ... | ... | ... | ... |

Table 3: Top Differentially Expressed Genes (RNA-Seq)

| Gene Symbol | Log2 Fold Change (this compound vs. Control) | p-value | FDR |

| ABCA1 | 3.5 | 1.2e-15 | 2.5e-14 |

| SREBF1 (SREBP-1c) | 2.8 | 3.4e-12 | 5.1e-11 |

| ABCG1 | 2.5 | 5.6e-10 | 7.8e-09 |

| MYD88 | -1.5 | 2.1e-08 | 3.0e-07 |

| ... | ... | ... | ... |

Table 4: qRT-PCR Validation of Target Genes

| Gene Symbol | Treatment | Fold Change (vs. Control) ± SD |

| ABCA1 | This compound (100nM, 24h) | 10.2 ± 1.5 |

| SREBP1C | This compound (100nM, 24h) | 6.8 ± 0.9 |

| MYD88 | This compound (100nM, 24h) | 0.45 ± 0.08 |

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression. Adherence to these methodologies will ensure robust and reproducible data, contributing to a deeper understanding of LXR biology and the therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Liver X Receptor | TargetMol [targetmol.com]

- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

- 4. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Reverse Cholesterol Transport with GSK3987

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK3987, a potent pan-Liver X Receptor (LXR) agonist, to investigate the intricate process of reverse cholesterol transport (RCT). This document outlines the mechanism of action of this compound, presents relevant quantitative data, and offers detailed protocols for key in vitro and in vivo experimental assays.

Introduction to this compound and Reverse Cholesterol Transport

Reverse cholesterol transport is a critical physiological pathway responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion. This process is a key defense mechanism against the development of atherosclerosis. Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cholesterol sensors and are master regulators of RCT.[1]

This compound is a synthetic agonist that activates both LXRα and LXRβ.[2][3][4] Its activation of LXRs leads to the transcriptional upregulation of genes pivotal to cholesterol efflux and transport, making it a valuable tool for studying the molecular mechanisms of RCT and for the discovery of potential therapeutic agents for cardiovascular diseases.[5]

Mechanism of Action

This compound exerts its effects by binding to and activating LXRα and LXRβ. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Key target genes in the context of reverse cholesterol transport include:

-

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I).

-

ATP-binding cassette transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): While a key regulator of fatty acid and triglyceride synthesis, SREBP-1c is also a direct target of LXR. Its induction by LXR agonists is an important consideration in therapeutic development due to potential for hepatic steatosis.

The signaling pathway is depicted below:

Quantitative Data

This compound is a potent pan-LXR agonist. The following table summarizes its in vitro activity. While extensive dose-response data for this compound in peer-reviewed literature is limited, the provided EC50 values demonstrate its high potency. Representative data from other well-characterized LXR agonists are included to illustrate the expected dose-dependent effects on gene expression and cholesterol efflux.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Species | Assay | Value (nM) | Reference |

| EC50 | LXRα-SRC1 | Human | Coactivator Recruitment | 50 | |

| EC50 | LXRβ-SRC1 | Human | Coactivator Recruitment | 40 | |

| EC50 | ABCA1 expression | Human | Reporter Assay | 80 |

Table 2: Representative Dose-Response of LXR Agonist (T0901317) on Target Gene Expression in Human Macrophages

Data adapted from literature for a representative LXR agonist to illustrate expected effects.

| Concentration (µM) | ABCA1 mRNA Fold Induction | ABCG1 mRNA Fold Induction | SREBP-1c mRNA Fold Induction |

| 0.1 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |

| 1 | 8.2 ± 1.1 | 9.5 ± 1.3 | 4.5 ± 0.7 |

| 10 | 15.6 ± 2.3 | 18.2 ± 2.5 | 7.1 ± 1.0 |

Table 3: Representative Effect of LXR Agonist (T0901317) on Cholesterol Efflux from THP-1 Macrophages

Data adapted from literature for a representative LXR agonist to illustrate expected effects.

| Concentration (µM) | Cholesterol Efflux to ApoA-I (% of total) |

| 0 (Vehicle) | 8.5 ± 1.2% |

| 1 | 15.2 ± 1.8% |

| 5 | 22.8 ± 2.5% |

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on reverse cholesterol transport are provided below.

Protocol 1: In Vitro Cholesterol Efflux Assay

This protocol describes the measurement of cholesterol efflux from cultured macrophages, a key in vitro assay to assess the first step of RCT. Both radiolabeled and fluorescent methods are common.

Experimental Workflow:

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

-

This compound (dissolved in DMSO)

-

Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

-

Scintillation counter or fluorescence plate reader

-

96-well tissue culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

-